molecular formula C6H9NaO2Si B1343290 2-Furyldimethylsilanol sodium salt CAS No. 879904-88-8

2-Furyldimethylsilanol sodium salt

Cat. No. B1343290
M. Wt: 164.21 g/mol
InChI Key: LZJRCLPTAZMQQW-UHFFFAOYSA-N
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Description

The compound 2-Furyldimethylsilanol sodium salt is not directly mentioned in the provided papers. However, the papers do discuss compounds that are structurally related to 2-Furyldimethylsilanol sodium salt. For instance, the sodium salt of 2-(fur-2-yl)-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one is a close structural analogue of ZM-241385 and is noted for its potential as an effector for A2a adenosine receptors, along with antiseptic activity . This suggests that the furyl group is significant in medicinal chemistry, particularly in the context of adenosine receptor modulation.

Synthesis Analysis

The synthesis of related furyl-containing sodium salts is not explicitly detailed in the provided papers. However, the sodium salt of 2-(fur-2-yl)-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one was successfully synthesized and its structure was confirmed using various spectroscopic methods and elemental analysis . This indicates that similar methods could potentially be applied to synthesize 2-Furyldimethylsilanol sodium salt.

Molecular Structure Analysis

The molecular structure of the sodium salt of 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one was confirmed by X-ray diffraction analysis . This technique is crucial for determining the precise arrangement of atoms within a compound and could be used to analyze the structure of 2-Furyldimethylsilanol sodium salt, should it be synthesized.

Chemical Reactions Analysis

The hydrogenation of 4-(2-furyl)-2-oxobutenoic acid sodium salt on Raney nickel catalyst leads to various products, including the sodium salts of 4-(2-furyl)-2-oxobutanoic and 4-(2-furyl)-2-hydroxybutanoic acids . This demonstrates the reactivity of furyl-containing sodium salts under hydrogenation conditions and suggests that 2-Furyldimethylsilanol sodium salt might also undergo similar chemical reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Furyldimethylsilanol sodium salt are not directly reported, the studies on related compounds provide insights into the properties of furyl-containing sodium salts. For example, the sodium salt of 2-hydroxy-4-(2-tetrahydrofuryl) butanoic acid was detected as a product of hydrogenation, indicating that furyl sodium salts can participate in reactions leading to both aromatic and aliphatic products . This could imply that 2-Furyldimethylsilanol sodium salt may have versatile chemical behavior and could be used to synthesize a variety of derivatives.

Scientific Research Applications

Cross-Coupling Reactions

One prominent application of silanolate salts, closely related to 2-Furyldimethylsilanol sodium salt, is in cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. For example, the sodium salts of allyldimethylsilanol undergo palladium-catalyzed cross-coupling with aryl bromides to afford allylated and crotylated arenes. This process has been optimized for high yields and selectivity, facilitating the synthesis of electronically varied and sterically hindered products (Denmark & Werner, 2008).

Heterocyclic Compound Synthesis

Another application is in the synthesis of pi-rich 2-aryl heterocycles, where sodium heteroarylsilanolates, potentially including 2-Furyldimethylsilanol sodium salt analogs, are cross-coupled with aryl halides. This method allows for the efficient preparation of heterocyclic compounds, which are integral to pharmaceuticals, agrochemicals, and organic materials. The process benefits from the stability and reactivity of silanolates, broadening the scope of accessible heterocyclic structures (Denmark, Baird, & Regens, 2008).

Material Science Applications

In material science, compounds structurally related to 2-Furyldimethylsilanol sodium salt are used in the development of advanced materials, such as in the fabrication of anodes for sodium-ion batteries. For instance, a composite material incorporating SnO2, supported by porous carbon spheres and coated with a carbon layer, demonstrates superior performance as an anode material. This illustrates the utility of sodium salts in enhancing the electrochemical properties of battery materials, thereby contributing to energy storage solutions (Li et al., 2018).

Safety And Hazards

While specific safety and hazard information for 2-Furyldimethylsilanol sodium salt is not available in the search results, it’s important to handle all chemical compounds with care. Proper protective equipment should be worn, including gloves and eye protection, and work should be done in a well-ventilated area .

properties

IUPAC Name

sodium;furan-2-yl-dimethyl-oxidosilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9O2Si.Na/c1-9(2,7)6-4-3-5-8-6;/h3-5H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJRCLPTAZMQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CO1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635657
Record name Sodium (furan-2-yl)(dimethyl)silanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furyldimethylsilanol sodium salt

CAS RN

879904-88-8
Record name Sodium (furan-2-yl)(dimethyl)silanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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